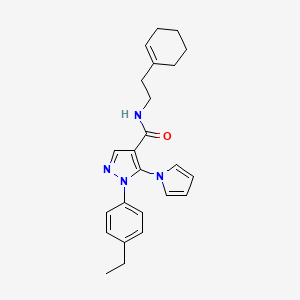

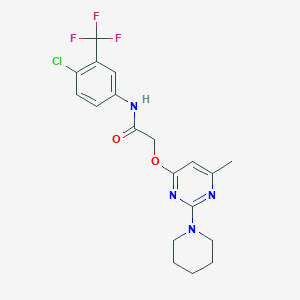

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves the creation of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. These compounds are synthesized by modifying the 3-carboxamide substituent, as seen in the synthesis of similar compounds where the 2,4-dichlorobenzyl and cyclohexyl moieties were replaced at the 3-carboxamide nitrogen . Additionally, the synthesis of related N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides has been reported, which provides insights into the structure-activity relationships (SARs) of these compounds .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4,5-dihydro-3-methyl-5-(4-methylphenyl)-1H-pyrazole-1-carboxamide, reveals a carboxamide moiety linked to a substituted pyrazoline ring. The pyrazoline ring typically adopts a flat-envelope conformation, and the phenyl ring is oriented almost perpendicular to the heterocycle . This information can be extrapolated to understand the conformational preferences of the N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide molecule.

Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as the electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides, can provide insights into the reactivity of the pyrazole ring. These reactions can lead to the formation of various cyclized products, depending on the conditions and reagents used . Such reactions are crucial for the functionalization of the pyrazole ring and may be relevant for the modification of the N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. For instance, the affinity of similar compounds for the human cannabinoid receptor hCB1 has been evaluated, with some ligands showing potent affinity and selectivity . The presence of a tert-alkyl chain at the 3-carboxamide nitrogen has been shown to improve hCB1 receptor affinity significantly . These properties are essential for the pharmacological profile of the compound and its potential therapeutic applications.

Case Studies

Case studies involving the acute administration of related compounds to rats have demonstrated a specific, dose-dependent reduction in food intake, supporting their potential as antagonists/inverse agonists of the CB1 receptor . These findings are significant for understanding the in vivo pharmacological effects of N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide and related compounds.

Aplicaciones Científicas De Investigación

Synthetic Applications and Heterocyclic Chemistry

Research into the synthesis and application of pyrazole derivatives, including compounds structurally related to N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, has been significant in the field of medicinal chemistry and materials science. For instance, studies have demonstrated the utility of pyrazole derivatives in the synthesis of complex heterocyclic compounds, which are crucial for developing new therapeutic agents and materials with unique properties. The cyclization reactions involving azoles, such as pyrazoles, have led to the creation of tri- and tetra-cyclic heterocycles, showcasing the versatility of these compounds in constructing complex molecular architectures (Allin et al., 2005)(Allin et al., 2005).

Anticancer Activity

The anticancer properties of pyrazole derivatives have been a significant area of investigation. Research has focused on designing, synthesizing, and evaluating novel pyrazole derivatives as potential anticancer agents, revealing their mechanisms of action, such as topoisomerase IIα inhibition and cytotoxicity against cancerous cell lines. For example, some pyrazole derivatives have shown promising cytotoxicity against various cancer cell lines, indicating their potential as lead compounds in cancer therapy (Alam et al., 2016)(Alam et al., 2016).

Anti-inflammatory and Enzyme Inhibition

Another research avenue has been the exploration of pyrazole derivatives for their anti-inflammatory properties and enzyme inhibition capabilities. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, underscoring the broad therapeutic potential of these compounds beyond their anticancer activity (Rahmouni et al., 2016)(Rahmouni et al., 2016).

Propiedades

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-1-(4-ethylphenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O/c1-2-19-10-12-21(13-11-19)28-24(27-16-6-7-17-27)22(18-26-28)23(29)25-15-14-20-8-4-3-5-9-20/h6-8,10-13,16-18H,2-5,9,14-15H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXMOSLMFQVXQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NCCC3=CCCCC3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B3003338.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B3003345.png)

![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003350.png)

![2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine](/img/structure/B3003352.png)

![3-[[1-(Pyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3003354.png)

![3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B3003356.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3003359.png)